

Probing the Interaction of CRT0063465 with Phosphoglycerate Kinase 1 (PGK1): A Technical Guide

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Compound of Interest		
Compound Name:	CRT0063465	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of the novel pyrazolopyrimidine compound, **CRT0063465**, to its target, the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). This document outlines the quantitative binding data, detailed experimental methodologies, and the implicated signaling pathways, offering a comprehensive resource for researchers in oncology, cell metabolism, and drug discovery.

Core Findings: Direct and Modulatory Interaction

CRT0063465 has been identified as a direct ligand of human PGK1.[1][2] This interaction is significant as PGK1 is not only a key enzyme in glycolysis but is also implicated in a variety of other cellular processes, including angiogenesis, autophagy, and DNA repair.[3] The binding of **CRT0063465** to PGK1 has been shown to modulate the shelterin complex, which is crucial for telomere length regulation, suggesting a novel mechanism of action for this compound.[1][2]

Quantitative Binding Data

The binding affinity of **CRT0063465** to PGK1 has been quantitatively assessed using biophysical techniques. The key binding parameters are summarized in the table below.



Parameter	Value	Method	Source
Dissociation Constant (Kd)	~24 μM	Surface Plasmon Resonance (SPR)	[1][2]
Co-crystal Structure Resolution	1.9 Å	X-ray Crystallography	[1][4]

Biophysical Characterization of the CRT0063465-PGK1 Interaction

The direct binding of **CRT0063465** to PGK1 was confirmed through X-ray crystallography and Surface Plasmon Resonance (SPR).

X-ray Crystallography

A co-crystal structure of **CRT0063465** bound to PGK1 was obtained at a resolution of 1.9 Å.[1] [4] The crystallographic data revealed that **CRT0063465** binds to the nucleotide-binding site of PGK1 in an "open" conformation.[1] Specifically, the bromo-phenyl moiety of **CRT0063465** occupies the same position as the adenosine ring of ADP.[1] This binding mode is distinct from typical ATP-competitive kinase inhibitors as it does not involve hydrogen-bonding interactions with the hinge region.[1]

Surface Plasmon Resonance (SPR)

SPR analysis was employed to determine the binding kinetics and affinity of **CRT0063465** for PGK1. This technique measures the change in the refractive index at the surface of a sensor chip as the analyte (**CRT0063465**) flows over the immobilized ligand (PGK1).

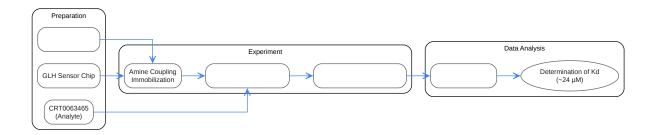
The following protocol outlines the methodology used to determine the binding affinity of CRT0063465 to PGK1.[1]

- Instrumentation: A ProteOn™ XPR36 system was utilized for the SPR analysis.[1]
- Sensor Chip: A GLH sensor chip was used for protein immobilization.[1]
- Ligand Immobilization:



- Recombinant his-tagged PGK1 was obtained from a commercial source (Crelux, Martinsried, Germany).[1]
- PGK1 was immobilized on the sensor chip via amine coupling at two different concentrations: 80 μg/ml and 25 μg/ml, resulting in an immobilization level of over 4000 Resonance Units (RU).[1]
- Analyte Injection:
 - CRT0063465 was prepared in a range of concentrations.
 - The compound solutions were injected over the chip surface containing the immobilized PGK1.[1]
- Data Analysis:
 - The resulting sensorgrams (dose-response curves) were analyzed using the ProteOn Manager software.[1]
 - Curve fitting was performed to calculate the dissociation constant (Kd).[1]

The workflow for the Surface Plasmon Resonance experiment is depicted below.



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Experimental workflow for SPR analysis of CRT0063465 binding to PGK1.



Modulation of the Shelterin-Telomere Pathway

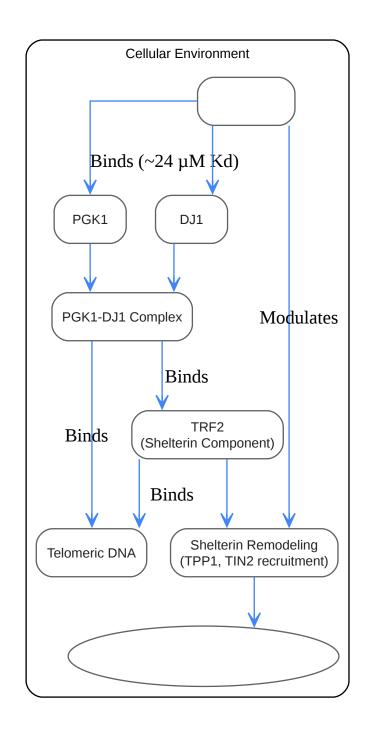
The binding of **CRT0063465** to PGK1 has been shown to have downstream effects on telomere maintenance, particularly under conditions of hypoglycemic stress.[1]

Key Observations:

- PGK1 and DJ1 Interaction: CRT0063465 also binds to the stress sensor protein DJ1, and evidence suggests that PGK1 and DJ1 form a complex within cells.[1]
- Interaction with Shelterin Complex: Both PGK1 and DJ1 have been shown to interact with TRF2, a core component of the shelterin complex, and to bind to telomeric DNA.[1]
- Effect of **CRT0063465**: Treatment with **CRT0063465** modulates the interaction between PGK1/DJ1 and TRF2.[1] Under normal glucose conditions, the compound was found to increase the association of PGK1 with telomeres.[1]
- Shelterin Remodeling: In unstressed cells, CRT0063465 treatment leads to the remodeling
 of the shelterin complex by promoting the recruitment of TPP1 and TIN2 to TRF2.[1]
- Telomere Protection: **CRT0063465** was observed to block telomere erosion induced by hypoglycemic stress, a mechanism that appears to be independent of telomerase activity.[1]

The proposed signaling pathway is illustrated in the diagram below.





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Proposed signaling pathway of CRT0063465's effect on the shelterin-telomere axis.

Conclusion

CRT0063465 represents a novel chemical probe for studying the non-glycolytic functions of PGK1. Its ability to directly bind PGK1 and modulate the intricate machinery of telomere



protection opens new avenues for therapeutic intervention in diseases characterized by telomere dysfunction and metabolic stress, such as cancer and age-related disorders. The data and protocols presented in this guide provide a foundational resource for further investigation into the mechanism of action of **CRT0063465** and the development of next-generation modulators of PGK1.

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